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molecular formula C11H17NO B2537965 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1187161-00-7

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B2537965
M. Wt: 179.263
InChI Key: YBAFNVQVRAGMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183380B2

Procedure details

Glutaraldehyde (36.5 mL, 95 mmol) and 1,3-acetonedicarboxylic acid (10 g, 65 mmol) were suspended in water (100 mL) and stirred by a mechanical stirrer under argon for 30 min. To the yellow solution cyclopropylamine (3.5 mL, 50 mmol) were added in one portion whereby a slightly exothermic reaction occurred and a gas evolved. The reaction mixture was stirred at 23° C. overnight. The reaction mixture was acidified with 3 N Hydrochloride solution until pH<2, then extracted with dichloromethane. The water layer was now adjusted with 3 N NaOH to pH 8 and extracted three times with dichloromethane, the organic layers were combined, dried over MgSO4, filtered and the solvents were evaporated. Purification of the crude product by flash chromatography with n-heptane and ethyl acetate gave the title compound as a white solid (940 mg, 11%); MS: m/e=180.2 (M+H+).
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
11%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH:5]=[O:6].C(C(O)=O)[C:9]([CH2:11][C:12](O)=O)=O.[CH:18]1([NH2:21])[CH2:20][CH2:19]1.Cl>O>[CH:18]1([N:21]2[CH:3]3[CH2:2][CH2:1][CH2:9][CH:11]2[CH2:12][C:5](=[O:6])[CH2:4]3)[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
36.5 mL
Type
reactant
Smiles
C(CCCC=O)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C1(CC1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred by a mechanical stirrer under argon for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a slightly exothermic reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 23° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography with n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)N1C2CC(CC1CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 940 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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